molecular formula C27H39ClN2O2 B12731589 Chlorpheniramine 10-undecenoate CAS No. 60374-13-2

Chlorpheniramine 10-undecenoate

Cat. No.: B12731589
CAS No.: 60374-13-2
M. Wt: 459.1 g/mol
InChI Key: KYWLQXIDNUQVQY-UHFFFAOYSA-N
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Description

Chlorpheniramine 10-undecenoate is a chemical compound derived from chlorpheniramine, a well-known antihistamine used to treat allergic reactions This compound combines the antihistamine properties of chlorpheniramine with the unique characteristics of 10-undecenoic acid, which is known for its antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorpheniramine 10-undecenoate typically involves the esterification of chlorpheniramine with 10-undecenoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Chlorpheniramine 10-undecenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chlorpheniramine 10-undecenoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to study esterification and substitution reactions.

    Biology: The compound’s antifungal properties make it useful in studying fungal infections and developing antifungal treatments.

    Medicine: Its antihistamine properties are explored for potential use in treating allergic reactions and other histamine-related conditions.

    Industry: The compound is investigated for its potential use in developing antifungal coatings and preservatives.

Mechanism of Action

The mechanism of action of chlorpheniramine 10-undecenoate involves its interaction with histamine H1 receptors. By binding to these receptors, the compound blocks the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The 10-undecenoic acid component contributes to its antifungal activity by disrupting the cell membrane of fungi, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A widely used antihistamine with similar histamine-blocking properties.

    10-Undecenoic Acid: Known for its antifungal properties, used in various antifungal treatments.

    Cetirizine: Another antihistamine with similar uses but different chemical structure.

    Diphenhydramine: An antihistamine with sedative properties, often used in sleep aids.

Uniqueness

Chlorpheniramine 10-undecenoate is unique due to its combined antihistamine and antifungal properties

Properties

CAS No.

60374-13-2

Molecular Formula

C27H39ClN2O2

Molecular Weight

459.1 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;undec-10-enoic acid

InChI

InChI=1S/C16H19ClN2.C11H20O2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-9,11,15H,10,12H2,1-2H3;2H,1,3-10H2,(H,12,13)

InChI Key

KYWLQXIDNUQVQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C=CCCCCCCCCC(=O)O

Origin of Product

United States

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